molecular formula C17H16Cl2N2O3 B5957720 N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide

Cat. No.: B5957720
M. Wt: 367.2 g/mol
InChI Key: PCVCMLNLEGJUTK-UHFFFAOYSA-N
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Description

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. It contains a dichlorophenoxy group, an acetyl group, and a propanamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminophenylpropanamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide
  • N-(4-{[2-(2,4-Dichlorophenoxy)acetyl]amino}phenyl)benzamide
  • 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, is a key feature that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-2-16(22)20-12-4-6-13(7-5-12)21-17(23)10-24-15-8-3-11(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVCMLNLEGJUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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